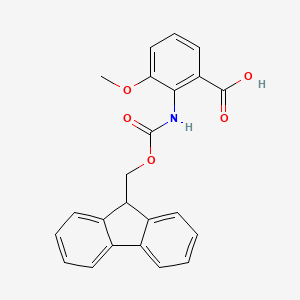

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C23H19NO5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis and Modification :

- Johnson et al. (1993) demonstrated that derivatives of this compound are valuable intermediates in peptide synthesis with reversibly protected peptide bonds, aiding in inhibiting interchain association during solid phase peptide synthesis (Johnson et al., 1993).

- Funakoshi et al. (1988) identified a derivative as a useful precursor for the solid phase synthesis of peptide amides (Funakoshi et al., 1988).

Synthesis of Oligomers and Amino Acids :

- Gregar and Gervay-Hague (2004) synthesized N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids for the efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).

- Adamczyk and Reddy (2001) synthesized a non-proteinogenic amino acid and its derivative using this compound (Adamczyk & Reddy, 2001).

Chemical Transformations and Reagents :

- Šebesta and Seebach (2003) prepared N-Fmoc-protected β2-homoamino acids, key in the synthesis of β-peptides (Šebesta & Seebach, 2003).

- Tolstyakov et al. (2016) synthesized new tetrazolyl derivatives of amino acids using this compound (Tolstyakov et al., 2016).

Advanced Material Research :

- Cousins et al. (2009) used N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes in enzyme-activated systems (Cousins et al., 2009).

Bioimaging Applications :

- Morales et al. (2010) investigated a water-soluble fluorene derivative for bioimaging applications, showcasing its potential in integrin-targeting and photophysical properties (Morales et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Fmoc-2-amino-3-methoxybenzoic acid, also known as 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid or 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybenzoic acid, is primarily used in the field of proteomics research .

Mode of Action

The compound is a derivative of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

As a building block in peptide synthesis, Fmoc-2-amino-3-methoxybenzoic acid plays a role in the formation of peptide bonds, which are crucial in the creation of proteins . .

Pharmacokinetics

Like other fmoc-protected amino acids, it is soluble in dmf (01 mmol/ml) .

Result of Action

The primary result of the action of Fmoc-2-amino-3-methoxybenzoic acid is the successful synthesis of peptides. The Fmoc group protects the amine group during peptide bond formation, and its removal allows for the continuation of the peptide chain .

Action Environment

The action of Fmoc-2-amino-3-methoxybenzoic acid is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of certain reagents (such as piperidine for Fmoc removal) can influence the efficacy of the compound’s action . The compound is stable at room temperature .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-28-20-12-6-11-18(22(25)26)21(20)24-23(27)29-13-19-16-9-4-2-7-14(16)15-8-3-5-10-17(15)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOORNHZYVFASIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)

![6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid](/img/structure/B1322432.png)

![2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine](/img/structure/B1322442.png)